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Pracinostat (SB939) is a small molecule hydroxamic acid-based HDAC inhibitor with the chemical formula

C₂₀H₃₀N₄O₂ and a molecular weight of 358.486 g/mol [1] [2]. Its IUPAC name is (2E)-3-{2-Butyl-1-[2-

(diethylamino)ethyl]-1H-1,3-benzimidazol-5-yl}-N-hydroxyprop-2-enamide [1].

Key Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties [3]:

Absorption & Solubility: Demonstrates high aqueous solubility and high Caco-2 permeability.
Protein Binding: Plasma protein binding is high across species, ranging between approximately 84%

and 94%.
Blood-to-Plasma Ratio: Approximately 1.0 in human blood.

Metabolic Stability: Relatively higher in dog and human liver microsomes than in mouse and rat.
Primary Metabolizing Enzymes: Human cytochrome P450 (P450) phenotyping shows Pracinostat
is primarily metabolized by CYP3A4 and CYP1A2.
Enzyme Inhibition: Does not significantly inhibit human CYP3A4, 1A2, 2D6, and 2C9 (IC₂₅ >25 μM),

but does inhibit CYP2C19 (IC₅₀ = 5.8 μM). No significant induction of human CYP3A4 and 1A2 was
observed in hepatocytes.

Preclinical and Human Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of Pracinostat observed in preclinical

species and humans.

Table 1: Pharmacokinetic Parameters of Pracinostat Across Species [3] [4]
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Parameter Mouse Rat Dog
Human (Predicted &
Observed)

Systemic Clearance 9.2 L/h/kg

(High)

4.5 L/h/kg 1.5 L/h/kg Not Specified

Volume of Distribution
(Vss)

3.5 L/kg (>0.6

L/kg)

1.7 L/kg 4.2 L/kg Not Specified

Oral Bioavailability 34% ~3% 65% Profile agreed with

predictions

Half-life (t₁/₂) Not Specified Not

Specified

Not

Specified

Favorable, compared to

vorinostat [4]

Pharmacodynamics and Mechanism of Action

Pracinostat is a potent pan-histone deacetylase (HDAC) inhibitor that targets class I (HDACs 1, 2, 3, 8),

class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11) enzymes [5] [6] [2]. It has no significant effect

on other zinc-dependent metalloenzymes or class III HDACs [6] [2].

Mechanism of Action:

HDAC Inhibition: The hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the Zn²⁺
ion within the HDAC enzyme's active site, thereby inhibiting its deacetylase activity [7] [6].

Chromatin Remodeling: Inhibition of HDAC activity leads to the accumulation of acetyl groups on
lysine residues of histone tails (e.g., Histone H3) and non-histone proteins [1] [4] [8].

Gene Transcription & Apoptosis: Hyperacetylation results in a more open chromatin structure,
facilitating the transcription of tumor suppressor genes. This leads to cell cycle arrest, promotion of

apoptosis, and inhibition of tumor cell proliferation [1] [4].

The following diagram illustrates the core mechanism of action of Pracinostat at the cellular level.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5901648/
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152508/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/pracinostat
https://en.wikipedia.org/wiki/Pracinostat
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/pracinostat
https://en.wikipedia.org/wiki/Pracinostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC12521396/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/pracinostat
https://go.drugbank.com/drugs/DB05223
https://pmc.ncbi.nlm.nih.gov/articles/PMC5901648/
https://www.nature.com/articles/s41420-025-02446-4
https://go.drugbank.com/drugs/DB05223
https://pmc.ncbi.nlm.nih.gov/articles/PMC5901648/
https://www.smolecule.com/products/s548552?utm_src=pdf-body
https://www.smolecule.com/products/s548552?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Pracinostat

HDAC_Enzyme

Inhibits

Histones

 Deacetylates

AcH3

OpenChromatin

Leads to

Apoptosis CellCycleArrest

 Accumulation of

GeneActivation

Enables

Differentiation

Click to download full resolution via product page

Overview of Pracinostat's mechanism leading to antitumor effects.

Key Experimental Methodologies

The following are summaries of critical experimental protocols used to characterize Pracinostat.

1. Pharmacokinetic Profiling in Preclinical Species and Humans [3] [4]
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Study Design: Preclinical PK studies were conducted in mouse, rat, and dog. Human PK was

predicted using Simcyp and allometric scaling.
Sample Collection: Blood samples were collected at pre-determined time points after dosing (e.g.,

pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 24, and 30 hours post-dose).
Bioanalysis: Plasma concentrations of Pracinostat were determined using a validated liquid
chromatography tandem mass spectrometry (LC-MS/MS) method.
Data Analysis: Noncompartmental methods were used with software like WinNonlin to estimate PK

parameters (AUC₀–inf, Cₘₐₓ, Tₘₐₓ, t₁/₂).

2. In Vitro Metabolic Stability and Phenotyping [3]

System: Incubation with liver microsomes from preclinical species and humans.

Methodology: Measurement of parent compound depletion over time. Reaction phenotyping using
selective chemical inhibitors or recombinant human CYP enzymes to identify major metabolizing

enzymes (CYP3A4, CYP1A2).

3. Pharmacodynamic Assessment of HDAC Inhibition [4] [5]

Matrix: Peripheral blood mononuclear cells (PBMCs) or tumor tissue from animal models.

Technique:
Western Blot: Cells are lysed, proteins separated by SDS-PAGE, transferred to a membrane,

and probed with antibodies against acetylated histone H3 (AcH3) or other acetylated proteins.
A housekeeping protein is used for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method also used to measure
AcH3 levels in samples.

Output: Levels of protein acetylation are measured as a biomarker of target engagement.

Conclusion and Drug Development Context

The preclinical ADME profile and favorable predicted human PK supported the clinical development of

Pracinostat as an oral drug candidate [3]. While it has shown modest single-agent activity in clinical trials

for advanced hematological malignancies [4], a promising synergistic effect has been observed when

Pracinostat is combined with other agents, such as the hypomethylating agent azacitidine, particularly in

acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) [4] [9]. This combination strategy

represents a significant avenue for its therapeutic application.
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Email: info@smolecule.com or Request Quote Online.

References

1. Pracinostat: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. Pracinostat [en.wikipedia.org]

3. Preclinical metabolism and disposition of SB939 ... [pubmed.ncbi.nlm.nih.gov]

4. Phase I Dose Escalation Multicenter Trial of Pracinostat ... [pmc.ncbi.nlm.nih.gov]

5. Study of the antilymphoma activity of pracinostat reveals ... [pmc.ncbi.nlm.nih.gov]

6. Pracinostat - an overview [sciencedirect.com]

7. Adverse drug reaction profiles of histone deacetylase ... [pmc.ncbi.nlm.nih.gov]

8. Enhancing venetoclax efficacy in leukemia through ... [nature.com]

9. Pracinostat - an overview [sciencedirect.com]

To cite this document: Smolecule. [Chemical Properties and Preclinical ADME Profile of Pracinostat].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548552#pracinostat-pharmacokinetics-and-

pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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